Maleimidocaproyl–valine–citrulline–p-aminobenzylcarbonyl-p-nitrophenol (Mc-Val-Cit-PAB-PNP) is a synthetic compound primarily utilized in the field of targeted drug delivery for cancer therapy. [] It serves as a key component in the development of Antibody-Drug Conjugates (ADCs), specifically those targeting the epidermal growth factor receptor (EGFR) for the treatment of colorectal tumors. []
Mc-Val-Cit-PABC-PNP is a specialized compound used primarily in the development of antibody-drug conjugates (ADCs). It serves as a cathepsin B-cleavable linker that facilitates the targeted delivery of cytotoxic drugs to cancer cells. The compound is characterized by its ability to release the drug payload specifically within lysosomes, where cathepsin B is active, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.
The compound is synthesized using established peptide chemistry techniques, particularly solid-phase peptide synthesis and solution-phase synthesis methods. It has been documented in various research articles and patents as an effective linker in ADC formulations.
Mc-Val-Cit-PABC-PNP belongs to the class of peptide linkers utilized in ADCs. These linkers are designed to be cleaved by specific enzymes present in the target cells, allowing for controlled release of the attached drug.
The synthesis of Mc-Val-Cit-PABC-PNP can be achieved through several methodologies, including:
The molecular structure of Mc-Val-Cit-PABC-PNP includes:
Mc-Val-Cit-PABC-PNP undergoes specific reactions that are critical for its function as a linker in ADCs:
The reactions are typically carried out under controlled conditions to ensure high specificity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
The mechanism of action involves:
This targeted release mechanism significantly enhances the therapeutic index of ADCs compared to traditional chemotherapeutics.
The compound exhibits stability under physiological conditions but is specifically designed for cleavage under lysosomal conditions due to the presence of cathepsin B.
Mc-Val-Cit-PABC-PNP is primarily used in:
This compound exemplifies advancements in targeted therapy, aiming to improve treatment outcomes while reducing side effects associated with conventional chemotherapy approaches.
Cleavable linkers have emerged as indispensable tools in ADC engineering due to their ability to respond to specific physiological stimuli within cancer cells or the tumor microenvironment. These stimuli-responsive linkers are strategically designed to maintain exceptional stability during systemic circulation while undergoing precise activation upon internalization into target cells. The cleavage mechanisms fall into three primary categories:
Compared to non-cleavable linkers that require complete antibody degradation for payload release, cleavable systems enable more efficient drug liberation and exhibit a potent "bystander effect"—where the released payload diffuses into neighboring tumor cells, enhancing antitumor efficacy against heterogeneous cancer populations. However, early cleavable linkers faced challenges with premature payload release in circulation, leading to off-target toxicity. This limitation drove the development of peptide-based linkers with enhanced plasma stability and tumor-specific activation profiles [2] [4].
Table 1: Comparative Characteristics of ADC Linker Technologies
Linker Type | Cleavage Mechanism | Plasma Stability | Drug Release Trigger |
---|---|---|---|
Acid-labile | Acidic pH hydrolysis | Moderate | Low pH in endosomes/lysosomes |
Disulfide | Glutathione reduction | Variable | High intracellular glutathione |
Peptide-based | Proteolytic cleavage | High | Specific enzymes (e.g., cathepsin B) |
Non-cleavable | Antibody degradation | Very high | Lysosomal proteolysis |
Peptide-based linkers represent a pivotal advancement in ADC technology, addressing the stability limitations of chemically labile systems. These linkers incorporate short amino acid sequences specifically engineered as substrates for intracellular proteases. The evolution of peptide linkers has been guided by several critical design principles:
Early peptide linkers utilized dipeptides like Phe-Lys, but suffered from insufficient stability. The breakthrough came with the discovery that the Valine-Citrulline (Val-Cit) dipeptide exhibited exceptional resistance to plasma proteases while remaining highly susceptible to cathepsin B cleavage within lysosomes. Citrulline—an electronic analog of arginine with weaker basicity—proved particularly advantageous as it provided enhanced stability under physiological conditions compared to arginine-containing sequences. This Val-Cit motif rapidly became the foundation for next-generation enzyme-cleavable linkers [2] [4].
Mc-Val-Cit-PABC-PNP (Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate; CAS 159857-81-5) has emerged as the quintessential implementation of peptide linker technology in clinical-stage ADCs. This heterobifunctional crosslinker incorporates four strategically designed functional components:
This molecular architecture has demonstrated remarkable plasma stability profiles with half-lives of 6.0 days in mice and 9.6 days in monkeys—significantly outperforming earlier chemically labile linkers. The structural sophistication of Mc-Val-Cit-PABC-PNP enables precise, tumor-specific drug release while minimizing off-target toxicity, establishing it as the industry benchmark for cleavable ADC linkers [2] [7].
Table 2: Structural Components and Functions of Mc-Val-Cit-PABC-PNP
Component | Chemical Structure | Function |
---|---|---|
Maleimidocaproyl (Mc) | 6-Maleimidocaproyl | Thiol-specific antibody conjugation via cysteine residues |
Val-Cit Dipeptide | L-Valyl-L-citrulline | Cathepsin B cleavage site enabling lysosome-specific activation |
PABC Spacer | para-Aminobenzyl alcohol | Self-immolative spacer enabling 1,6-elimination after enzymatic cleavage |
PNP Carbonate | p-Nitrophenyl carbonate | Activated carbonate enabling efficient amine coupling to payload molecules |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6